molecular formula C17H14Cl2N4O B3859841 (1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE

(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE

Cat. No.: B3859841
M. Wt: 361.2 g/mol
InChI Key: OFIJFKZYMLLLBH-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-(4-methoxyphenyl)-1H-imidazole-1,2-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Properties

IUPAC Name

1-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyphenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O/c1-24-14-6-3-11(4-7-14)16-10-23(17(20)22-16)21-9-12-2-5-13(18)8-15(12)19/h2-10H,1H3,(H2,20,22)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIJFKZYMLLLBH-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C(=N2)N)N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN(C(=N2)N)/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE
Reactant of Route 2
Reactant of Route 2
(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE
Reactant of Route 3
(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE
Reactant of Route 4
Reactant of Route 4
(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE
Reactant of Route 5
(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE
Reactant of Route 6
Reactant of Route 6
(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE

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